- Thiocyanate radical mediated dehydration of aldoximes with visible light and air, Chemical Communications (Cambridge, 2019, 55(65), 9701-9704
Cas no 347-54-6 (5-Fluorosalicylaldehyde)
5-Fluorosalicylaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluoro-2-hydroxybenzaldehyde
- 5-FLUOROSALICYLALDEHYDE
- 5-Fluoro-2-Hydroxybenzaldehyde 5-Fluoro Salicylic Aldehyde
- 5-FluoroSalicylicAldehyde
- 2-hydroxy-5-fluorobenzaldehyde
- 4-fluoro-2-formylphenol
- 5-fluoro-2-hydroxy-benzaldehyde
- 5-fluorosalicyclaldehyde
- Benzaldehyde, 5-fluoro-2-hydroxy-
- PubChem1444
- 5-fluoro salicylaldehyde
- 5-?Fluorosalicylaldehyde
- KSC492M4T
- BEN210
- 5-fluoro-2-hydroxy benzaldehyde
- 2-hydroxy-5-fluoro-benzaldehyde
- FDUBQNUDZOGOFE-UHFFFAOYSA-
- FDUBQNUDZOGOFE-UHFFFAOYSA-N
- Z415638796
- DTXSID50371994
- InChI=1/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
- AC-1255
- BCP18438
- AKOS000346037
- 347-54-6
- A822384
- 5-fluoranyl-2-oxidanyl-benzaldehyde
- EN300-50297
- FT-0631996
- CS-W007331
- Q-102838
- AM20040233
- A6097
- 5-Fluorosalicylaldehyde, 97%
- MFCD01090997
- F0574
- HY-W007331
- SCHEMBL117649
- SY003760
- PS-9053
- STL112266
- DTXCID80323027
- FF04956
- 626-267-9
- 5-Fluorosalicylaldehyde
-
- MDL: MFCD01090997
- Inchi: 1S/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
- InChI Key: FDUBQNUDZOGOFE-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=O)C=1)O
Computed Properties
- Exact Mass: 140.02700
- Monoisotopic Mass: 140.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 1.7
Experimental Properties
- Color/Form: Not available
- Density: 1.35
- Melting Point: 82.0 to 86.0 deg-C
- Boiling Point: 56°C/1mmHg(lit.)
- Flash Point: 79.2℃
- Refractive Index: 1.531
- PSA: 37.30000
- LogP: 1.34380
- Solubility: Not available
- Sensitiveness: Air Sensitive
5-Fluorosalicylaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
5-Fluorosalicylaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
5-Fluorosalicylaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013016-1g |
5-Fluoro-2-hydroxybenzaldehyde |
347-54-6 | 98% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 013016-5g |
5-Fluoro-2-hydroxybenzaldehyde |
347-54-6 | 98% | 5g |
£23.00 | 2022-03-01 | |
| Fluorochem | 013016-25g |
5-Fluoro-2-hydroxybenzaldehyde |
347-54-6 | 98% | 25g |
£86.00 | 2022-03-01 | |
| Chemenu | CM252379-100g |
5-Fluoro-2-hydroxybenzaldehyde |
347-54-6 | 95+% | 100g |
$206 | 2021-06-16 | |
| TRC | F598075-10mg |
5-Fluoro-2-hydroxybenzaldehyde |
347-54-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F598075-50mg |
5-Fluoro-2-hydroxybenzaldehyde |
347-54-6 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F598075-100mg |
5-Fluoro-2-hydroxybenzaldehyde |
347-54-6 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Chemenu | CM252379-100g |
5-Fluoro-2-hydroxybenzaldehyde |
347-54-6 | 95+% | 100g |
$206 | 2022-06-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0574-25g |
5-Fluorosalicylaldehyde |
347-54-6 | 98.0%(GC&T) | 25g |
¥1990.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0574-5g |
5-Fluorosalicylaldehyde |
347-54-6 | 98.0%(GC&T) | 5g |
¥590.0 | 2022-05-30 |
5-Fluorosalicylaldehyde Production Method
Production Method 1
Production Method 2
1.2 1 h, rt → reflux
2.1 Reagents: Ammonium thiocyanate , Oxygen Catalysts: Sodium fluorescein Solvents: Acetonitrile ; 10 h, rt
- Thiocyanate radical mediated dehydration of aldoximes with visible light and air, Chemical Communications (Cambridge, 2019, 55(65), 9701-9704
5-Fluorosalicylaldehyde Raw materials
5-Fluorosalicylaldehyde Preparation Products
5-Fluorosalicylaldehyde Suppliers
5-Fluorosalicylaldehyde Related Literature
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Erik Ekengard,Lotta Glans,Irwin Cassells,Thibault Fogeron,Preshendren Govender,Tameryn Stringer,Prinessa Chellan,George C. Lisensky,William H. Hersh,Isa Doverbratt,Sven Lidin,Carmen de Kock,Peter J. Smith,Gregory S. Smith,Ebbe Nordlander Dalton Trans. 2015 44 19314
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Jin-Mei Peng,Hai-Ling Wang,Zhong-Hong Zhu,Zi-Yuan Liu,Hua-Hong Zou,Fu-Pei Liang J. Mater. Chem. C 2021 9 9319
-
Fu-Yin Cheng,Chen-Yen Tsai,Bor-Hunn Huang,Kuan-Yeh Lu,Chu-Chieh Lin,Bao-Tsan Ko Dalton Trans. 2019 48 4667
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Grzegorz Wesela-Bauman,Mateusz Urban,Sergiusz Luliński,Janusz Serwatowski,Krzysztof Wo?niak Org. Biomol. Chem. 2015 13 3268
-
Ling Chen,Shao-Yun Yin,Mei Pan,Kai Wu,Hai-Ping Wang,Ya-Nan Fan,Cheng-Yong Su J. Mater. Chem. C 2016 4 6962
Additional information on 5-Fluorosalicylaldehyde
Introduction to 5-Fluorosalicylaldehyde (CAS No. 347-54-6)
5-Fluorosalicylaldehyde, with the chemical formula C₇H₅FO₂ and CAS number 347-54-6, is a fluorinated derivative of salicylaldehyde. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural properties and potential biological activities. The introduction of a fluorine atom at the para position relative to the aldehyde group in salicylaldehyde introduces unique electronic and steric effects, which can modulate its reactivity and biological interactions. This introduction delves into the chemical properties, synthetic pathways, and recent applications of 5-Fluorosalicylaldehyde, emphasizing its role in modern drug discovery and development.
The structural motif of 5-Fluorosalicylaldehyde consists of a benzene ring substituted with a hydroxyl group at the ortho position to the aldehyde group, and a fluorine atom at the para position. This configuration imparts a balance of polarizability and electrophilicity, making it a valuable intermediate in organic synthesis. The aldehyde functionality serves as a reactive site for various chemical transformations, including condensation reactions, nucleophilic additions, and Schiff base formations. These reactions are pivotal in constructing more complex molecules, particularly in the synthesis of heterocyclic compounds that exhibit pharmacological activity.
In terms of physicochemical properties, 5-Fluorosalicylaldehyde typically appears as a white to off-white crystalline solid with moderate solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The presence of the fluorine atom enhances its lipophilicity compared to its parent compound, salicylaldehyde, which can influence its absorption and distribution profiles when used in biological systems. This property makes it an attractive candidate for designing prodrugs or drug formulations that require improved bioavailability.
The synthesis of 5-Fluorosalicylaldehyde can be achieved through multiple pathways. One common approach involves the direct fluorination of salicylaldehyde using fluorinating agents such as hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST). Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the fluorine atom selectively at the desired position. These synthetic strategies highlight the compound's adaptability in different chemical frameworks, allowing chemists to tailor its structure for specific applications.
Recent research has highlighted the potential of 5-Fluorosalicylaldehyde as a key intermediate in the development of novel therapeutic agents. Its ability to act as a precursor for biologically active molecules has been explored in several pharmacological contexts. For instance, derivatives of 5-Fluorosalicylaldehyde have been investigated for their antimicrobial properties, with some studies suggesting efficacy against resistant bacterial strains. The fluorine atom's ability to enhance binding affinity has been particularly noted in these applications.
In addition to antimicrobial applications, 5-Fluorosalicylaldehyde has shown promise in the field of anticancer research. Researchers have synthesized various analogs derived from this compound and evaluated their cytotoxic effects on cancer cell lines. Preliminary findings indicate that certain derivatives exhibit selective toxicity towards tumor cells while maintaining lower toxicity towards normal cells. This selective action is attributed to the modulation of enzyme targets by the fluorine substituent, which can disrupt critical metabolic pathways in cancer cells.
The compound's utility extends beyond antimicrobial and anticancer applications. It has been utilized in the synthesis of fluorescent probes for bioimaging studies, where its structural features allow for precise targeting and visualization of biological markers. Furthermore, 5-Fluorosalicylaldehyde serves as a scaffold for developing kinase inhibitors, which are essential in treating chronic inflammatory diseases and cancers. The aldehyde group provides a site for covalent bonding with kinase substrates or inhibitors, enhancing drug-receptor interactions.
The impact of fluorine substitution on pharmacokinetic properties has also been extensively studied. Fluoroaromatic compounds are known for their improved metabolic stability and extended half-lives compared to their non-fluorinated counterparts. This characteristic is particularly advantageous in drug development, where long-lasting therapeutic effects are often desired. 5-Fluorosalicylaldehyde leverages this property by serving as a precursor for drugs that require sustained activity within biological systems.
Advances in computational chemistry have further enhanced the understanding of 5-Fluorosalicylaldehyde's interactions with biological targets. Molecular docking studies have been conducted to predict binding affinities and identify potential drug candidates derived from this compound. These simulations provide valuable insights into how structural modifications can optimize biological activity, guiding experimental design and accelerating drug discovery efforts.
The future prospects of 5-Fluorosalicylaldehyde are promising, with ongoing research exploring new synthetic methodologies and therapeutic applications. Innovations in green chemistry aim to develop more sustainable routes for producing this compound without compromising yield or purity. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics are expected to uncover novel uses for derivatives of 5-Fluorosalicylaldehyde, further expanding its role in pharmaceuticals.
In conclusion,5-Fluorosalicylaldehyde (CAS No. 347-54-6) is a multifaceted compound with significant potential in pharmaceutical chemistry and medicinal biology. Its unique structural features enable diverse applications across various therapeutic areas, from antimicrobial agents to anticancer drugs and bioimaging probes. As research continues to uncover new synthetic strategies and biological functions,5-Fluorosalicylaldehyde is poised to remain at the forefront of drug discovery efforts.
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